molecular formula C16H19ClN4O2S2 B2417324 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline CAS No. 2034318-40-4

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline

Cat. No. B2417324
CAS RN: 2034318-40-4
M. Wt: 398.92
InChI Key: QIUJNVHDNABWHS-UHFFFAOYSA-N
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Description

The compound “3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to bind to various receptors in the body. The compound also contains a thiophene ring, which is a sulfur-containing heterocycle that is often used in pharmaceuticals and materials science .

Scientific Research Applications

Antiviral Activity

The compound has shown promise as an antiviral agent. Researchers have investigated its inhibitory effects against specific viruses, such as influenza, herpes simplex, or HIV. Its mechanism of action involves interfering with viral replication or entry into host cells .

Anti-Inflammatory Properties

Due to its structural features, this compound may act as an anti-inflammatory agent. It could potentially modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, or dermatitis .

Neuroprotection and Neurodegenerative Diseases

Researchers have explored the neuroprotective effects of this compound. It may enhance neuronal survival, reduce oxidative stress, or inhibit neuroinflammation. Investigations focus on its potential in treating neurodegenerative disorders like Alzheimer’s, Parkinson’s, or multiple sclerosis .

Cancer Research

The compound’s unique structure suggests potential anticancer properties. It could interfere with tumor growth, angiogenesis, or metastasis. Studies have examined its effects on various cancer cell lines, including breast, lung, or colon cancer.

Chemical Biology and Medicinal Chemistry

Scientists have employed this compound as a tool in chemical biology and medicinal chemistry. Its diverse reactivity allows for the synthesis of novel derivatives, which can be further optimized for specific biological targets or pathways.

properties

IUPAC Name

3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S2/c17-14-5-6-16(24-14)25(22,23)21-9-7-20(8-10-21)15-11-12-3-1-2-4-13(12)18-19-15/h5-6,11H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUJNVHDNABWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline

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